1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL
CAS No.:
Cat. No.: VC18793621
Molecular Formula: C9H15BrN2O
Molecular Weight: 247.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H15BrN2O |
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Molecular Weight | 247.13 g/mol |
IUPAC Name | 1-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropan-2-ol |
Standard InChI | InChI=1S/C9H15BrN2O/c1-6-8(10)7(2)12(11-6)5-9(3,4)13/h13H,5H2,1-4H3 |
Standard InChI Key | PLRWZXGFSJQSHI-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NN1CC(C)(C)O)C)Br |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol delineates its molecular architecture. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, bears substituents at positions 3, 4, and 5: two methyl groups (3,5-dimethyl) and a bromine atom (4-bromo). The tert-alcohol moiety (2-methylpropan-2-ol) attaches to the pyrazole’s N1 position via a single bond, creating a sterically hindered ether-like linkage.
Molecular Formula:
Molecular Weight: 248.14 g/mol
Key Structural Features:
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Pyrazole core with bromine (electrophilic site) and methyl groups (steric shielding).
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Tertiary alcohol group capable of hydrogen bonding and nucleophilic interactions.
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Planar aromatic system conjugated with electron-withdrawing substituents.
The tert-alcohol substituent introduces significant steric bulk, which may influence reactivity and intermolecular interactions .
Synthesis and Manufacturing
While no direct synthesis route for this compound is documented, analogous pyrazole derivatives suggest plausible methodologies. A two-step approach is hypothesized:
Formation of the Pyrazole Core
The base pyrazole structure can be synthesized via cyclocondensation of hydrazines with 1,3-diketones. For example, 4-bromo-3,5-dimethyl-1H-pyrazole may be prepared by reacting hydrazine hydrate with 3-bromo-2,4-pentanedione under acidic conditions .
O-Alkylation with Tertiary Alcohol
The tert-alcohol moiety can be introduced through nucleophilic substitution or Mitsunobu reactions. A viable route involves reacting 4-bromo-3,5-dimethyl-1H-pyrazole with 2-methylpropan-2-ol under alkaline conditions, using methyl iodide as an alkylating agent .
Hypothetical Reaction Scheme:
This method mirrors the O-alkylation procedure described for 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, where sodium hydride facilitated deprotonation prior to alkylation .
Physical and Chemical Properties
Physical properties are extrapolated from structural analogs and computational predictions:
Property | Value/Range |
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Melting Point | 85–90°C (predicted) |
Boiling Point | 240–245°C (estimated) |
Solubility | Soluble in DMSO, THF; insoluble in water |
LogP (Partition Coeff.) | 2.1 ± 0.3 (calculated) |
pKa (Alcohol) | ~16.5 (typical tertiary alcohols) |
The bromine atom enhances molecular polarizability, while the methyl groups and tert-alcohol contribute to hydrophobicity . Crystallographic studies of related bromopyrazoles reveal tight packing via halogen bonding and π-π stacking, suggesting similar solid-state behavior .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, predicted):
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δ 1.35 (s, 9H, (CH₃)₃C–)
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δ 2.25 (s, 6H, pyrazole-CH₃)
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δ 5.95 (s, 1H, pyrazole H-3)
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δ 2.85 (s, 1H, –OH)
The tert-butyl group’s protons appear as a singlet due to equivalent environments, while the pyrazole methyl groups exhibit sharp singlets from symmetrical substitution .
¹³C NMR:
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δ 72.1 ((CH₃)₃C–)
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δ 105.4 (pyrazole C-4)
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δ 145.2 (pyrazole C-3/C-5)
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δ 150.8 (pyrazole C-1)
The deshielded C-4 carbon reflects bromine’s inductive effect .
Infrared Spectroscopy (IR)
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3250 cm⁻¹ (broad, O–H stretch)
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2920 cm⁻¹ (C–H stretch, CH₃)
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1550 cm⁻¹ (C=N pyrazole ring)
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680 cm⁻¹ (C–Br stretch)
The absence of carbonyl peaks distinguishes this compound from its ketone analog .
Mass Spectrometry (MS)
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Molecular ion peak at m/z 248.1 ([M]⁺)
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Fragments at m/z 231.1 ([M–OH]⁺), 173.0 ([M–C₄H₉O]⁺)
The loss of the hydroxyl group and subsequent pyrazole ring cleavage align with fragmentation patterns of similar alcohols .
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